cis,cis-3,6-Dodecadienoyl-CoA

描述

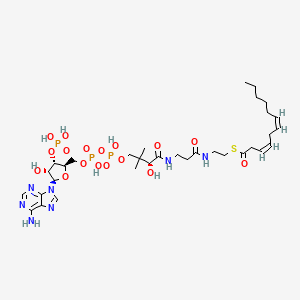

Structure

2D Structure

属性

分子式 |

C33H54N7O17P3S |

|---|---|

分子量 |

945.8 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3Z,6Z)-dodeca-3,6-dienethioate |

InChI |

InChI=1S/C33H54N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h8-9,11-12,20-22,26-28,32,43-44H,4-7,10,13-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/b9-8-,12-11-/t22-,26-,27-,28+,32-/m1/s1 |

InChI 键 |

KEPSPLQXVPROMK-ASJCJLDXSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCCCCC=CCC=CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

The Biological Significance of cis,cis-3,6-Dodecadienoyl-CoA: An Intermediate at the Crossroads of Metabolism

Abstract

cis,cis-3,6-Dodecadienoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, arising specifically from the degradation of linoleic acid. Its metabolism requires the action of the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase, which facilitates its entry into the main β-oxidation spiral. Beyond its role in energy metabolism, emerging evidence suggests a potential role for C12 acyl-CoA species in the biosynthesis of insect pheromones. This technical guide provides a comprehensive overview of the biological significance of this compound, including its metabolic fate, the enzymes involved in its transformation, and its potential broader physiological roles. Detailed methodologies for the study of this molecule and its related enzymatic activities are also presented, alongside a discussion of the regulation of its metabolic pathway. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, enzymology, and metabolic disorders.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy production in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids, which contain one or more double bonds, necessitates the involvement of auxiliary enzymes to handle the non-standard intermediates. This compound is one such intermediate, formed during the breakdown of the common dietary polyunsaturated fatty acid, linoleic acid (C18:2 n-6).

This guide will delve into the technical details of the biological role of this compound, providing an in-depth analysis of its metabolic pathway, the kinetics of the enzymes that act upon it, and its potential as a precursor for other bioactive molecules. Furthermore, we will explore the regulation of its metabolism and its relevance in the context of metabolic health and disease.

The Role of this compound in Fatty Acid β-Oxidation

This compound is generated from linoleoyl-CoA after three successive cycles of β-oxidation. Each cycle removes a two-carbon unit in the form of acetyl-CoA. The presence of a cis-double bond at the β-position (carbon 3) prevents the direct action of the next enzyme in the cycle, enoyl-CoA hydratase.

To overcome this metabolic hurdle, the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase, catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond. This conversion results in the formation of trans,cis-2,6-dodecadienoyl-CoA, a substrate that can be processed by the subsequent enzymes of the β-oxidation pathway.

Enzymology of this compound Isomerization

The key enzyme responsible for the metabolism of this compound is Δ³,Δ²-enoyl-CoA isomerase. In mammals, there are two primary mitochondrial isoforms of this enzyme:

-

ECI1 (Enoyl-CoA Delta Isomerase 1): Also known as mitochondrial short-chain enoyl-CoA isomerase.

-

ECI2 (Enoyl-CoA Delta Isomerase 2): Also known as mitochondrial long-chain enoyl-CoA isomerase.

Both isoforms can act on a range of enoyl-CoA substrates. Studies on ECI1-deficient mice have shown an accumulation of C12:1 acylcarnitine, suggesting that dodecenoyl-CoA is a physiological substrate for this enzyme[1]. The presence of ECI2 appears to provide some functional redundancy, as the phenotype of ECI1 knockout mice is relatively mild[1].

Quantitative Data

Precise kinetic parameters for the interaction of Δ³,Δ²-enoyl-CoA isomerase with this compound are not extensively documented in the literature. However, data from related substrates provide valuable insights into the enzyme's efficiency.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Bovine Liver | 3-cis-Dodecenoyl-CoA | 32 | Not Reported | Not Reported | [2] |

| Plant Cotyledons | Various enoyl-CoAs | Not Specified | Not Specified | ~10⁶ | [3] |

Note: The high kcat/Km value for the plant enzyme suggests a very high catalytic efficiency. While not directly measured for the mammalian enzyme with this compound, it is expected to be a highly efficient reaction to prevent the accumulation of this intermediate. The cellular concentration of this compound is expected to be very low under normal physiological conditions due to the high efficiency of its isomerization.

Potential Role in Pheromone Biosynthesis

Beyond its role in energy metabolism, there is growing evidence that intermediates of fatty acid β-oxidation serve as precursors for the biosynthesis of insect sex pheromones. Many lepidopteran pheromones are C10-C18 unsaturated aldehydes, alcohols, or acetates. The biosynthesis of these molecules often involves the chain-shortening of longer-chain fatty acids via a limited number of β-oxidation cycles.

Specifically, dodecadienols (C12 dienols) have been identified as components of the sex pheromones of several moth species, including the European grapevine moth (Lobesia botrana) and the codling moth (Cydia pomonella)[4][5]. The biosynthetic pathways in these insects involve desaturation of a C14 or C16 fatty acid followed by one or two cycles of β-oxidation to produce a C12 intermediate. It is plausible that a dodecadienoyl-CoA species, such as an isomer of this compound, could be a key precursor in the synthesis of these dodecadienol pheromones. The dodecadienoyl-CoA would then be reduced to the corresponding alcohol and subsequently acetylated to form the active pheromone component.

Regulation of this compound Metabolism

The metabolism of this compound is intrinsically linked to the overall regulation of fatty acid β-oxidation. The primary regulatory control points for fatty acid oxidation include:

-

Substrate Availability: The entry of fatty acids into the mitochondria is a key regulatory step, controlled by the carnitine palmitoyltransferase (CPT) system. CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis.

-

Transcriptional Regulation: The expression of genes encoding β-oxidation enzymes, including the enoyl-CoA isomerases (ECI1 and ECI2), is regulated by transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). Polyunsaturated fatty acids and their derivatives can act as ligands for these transcription factors, thereby influencing the expression of the enzymes required for their own degradation.

-

Allosteric Regulation: The activity of β-oxidation enzymes can be allosterically regulated by the ratios of NADH/NAD⁺ and acetyl-CoA/CoA. High ratios of these products indicate a high energy state and lead to the inhibition of β-oxidation.

Experimental Protocols

Synthesis of this compound

The chemical synthesis of acyl-CoA esters can be challenging due to the lability of the thioester bond. A common and effective method involves the acylation of coenzyme A with an activated form of the fatty acid, such as a mixed anhydride or an N-hydroxysuccinimide ester[6][7]. A general procedure is outlined below:

-

Preparation of cis,cis-3,6-Dodecadienoic Acid: The free fatty acid can be synthesized from commercially available precursors using standard organic chemistry techniques, such as Wittig reactions to introduce the cis double bonds at the desired positions.

-

Activation of the Carboxylic Acid: The cis,cis-3,6-dodecadienoic acid is activated, for example, by reacting it with ethyl chloroformate in the presence of a tertiary amine base to form a mixed anhydride.

-

Acylation of Coenzyme A: A solution of coenzyme A in a buffered aqueous or mixed aqueous/organic solvent system is reacted with the activated fatty acid. The pH is maintained in the neutral to slightly alkaline range to facilitate the nucleophilic attack of the thiol group of coenzyme A.

-

Purification: The resulting this compound is purified from the reaction mixture using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

Enzymatic Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance of a suitable substrate or by coupling the reaction to subsequent enzymes in the β-oxidation pathway. A continuous spectrophotometric assay can be performed as follows:

-

Principle: The assay couples the isomerization of this compound to the subsequent hydration by enoyl-CoA hydratase and dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase. The final step results in the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

NAD⁺

-

Recombinant enoyl-CoA hydratase

-

Recombinant 3-hydroxyacyl-CoA dehydrogenase

-

This compound (substrate)

-

Enzyme source (e.g., purified Δ³,Δ²-enoyl-CoA isomerase or mitochondrial extract)

-

-

Procedure:

-

A reaction mixture containing the assay buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase is prepared in a cuvette.

-

The reaction is initiated by the addition of the enzyme source and the substrate, this compound.

-

The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of NADH production is proportional to the activity of Δ³,Δ²-enoyl-CoA isomerase.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic fate of this compound in β-oxidation.

Caption: Hypothetical pathway for dodecadienol pheromone biosynthesis.

Caption: Workflow for the synthesis and enzymatic assay of this compound.

Conclusion and Future Directions

This compound stands as a crucial metabolic intermediate, ensuring the complete and efficient catabolism of polyunsaturated fatty acids. Its metabolism highlights the elegant solutions that have evolved to handle the structural diversity of dietary lipids. While its role in β-oxidation is well-established, the potential involvement of this and related C12 acyl-CoAs in insect pheromone biosynthesis opens up exciting avenues for future research. Elucidating the specific enzymes that channel intermediates from β-oxidation into pheromone production pathways could have significant implications for pest management strategies.

Furthermore, a more detailed characterization of the kinetic properties of the mammalian Δ³,Δ²-enoyl-CoA isomerases with this compound is warranted to fully understand the flux through this metabolic step. The development of specific inhibitors for these isomerases could also be a valuable tool for studying the physiological consequences of impaired polyunsaturated fatty acid oxidation and may have therapeutic potential in metabolic diseases. The methodologies and information presented in this guide provide a solid foundation for researchers to further explore the multifaceted biological significance of this important molecule.

References

- 1. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neuroforschung-zmmk.uni-koeln.de [neuroforschung-zmmk.uni-koeln.de]

- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of cis,cis-3,6-Dodecadienoyl-CoA in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-3,6-Dodecadienoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of linoleic acid, a common polyunsaturated fatty acid. Its unique stereochemistry necessitates a specialized enzymatic pathway to be fully metabolized for energy production. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the key enzymes, their mechanisms, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the analysis of this metabolite and associated enzymatic activities, and presents visual representations of the metabolic pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development.

Introduction

The catabolism of fatty acids through β-oxidation is a fundamental process for energy homeostasis. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the metabolism of unsaturated fatty acids, such as linoleic acid, requires auxiliary enzymes to handle the non-standard configurations of their double bonds. One such critical intermediate is this compound, which is formed after three cycles of β-oxidation of linoleoyl-CoA.[1] This guide delves into the intricate metabolic pathway that processes this compound, a key step in harnessing the full energetic potential of polyunsaturated fats.

The Metabolic Pathway of this compound

The metabolism of this compound is a critical juncture in the β-oxidation of linoleic acid. The cis-double bond at the third carbon position prevents the direct action of the standard β-oxidation enzyme, enoyl-CoA hydratase. Therefore, a specific isomerase is required to convert it into a metabolically competent intermediate.

Formation of this compound

Linoleoyl-CoA, an 18-carbon fatty acyl-CoA with two cis-double bonds at the 9th and 12th carbons, undergoes three successive rounds of β-oxidation. Each cycle involves the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase, releasing an acetyl-CoA molecule in each round. This process shortens the fatty acyl chain by two carbons per cycle, ultimately yielding the 12-carbon intermediate, this compound.

Isomerization by Δ³,Δ²-Enoyl-CoA Isomerase

The pivotal step in the metabolism of this compound is its isomerization catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[1][2][3][4] This enzyme facilitates the conversion of the cis-Δ³ double bond to a trans-Δ² double bond.[2][3][4] This isomerization reaction is crucial as it transforms the molecule into a substrate that can be recognized by the subsequent enzymes of the β-oxidation pathway.[5] The product of this reaction is trans,cis-2,6-dodecadienoyl-CoA.

Subsequent Steps in β-Oxidation

Following the isomerization, trans,cis-2,6-dodecadienoyl-CoA can re-enter the β-oxidation spiral. The subsequent steps involve the action of 2,4-dienoyl-CoA reductase, which reduces the conjugated double bonds, and another round of isomerization to finally yield a substrate that can be completely oxidized to acetyl-CoA.[6][7]

Quantitative Data

While specific kinetic data for the interaction of Δ³,Δ²-enoyl-CoA isomerase with this compound is not extensively documented, data for related substrates provide valuable insights. The cellular concentrations of individual acyl-CoA species are generally low and can vary depending on the metabolic state of the cell.

Table 1: General Kinetic Parameters for Δ³,Δ²-Enoyl-CoA Isomerases

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Rat Liver Mitochondria | cis-3-Octenoyl-CoA | ~25 | Not Reported | [8] |

| Saccharomyces cerevisiae (Peroxisomal) | 3-trans-Hexenoyl-CoA | Not Reported | 11 units/mg | [9] |

| Saccharomyces cerevisiae (Peroxisomal) | 3-cis-Octenoyl-CoA | Not Reported | 16 units/mg | [9] |

Table 2: Cellular Concentrations of Acyl-CoAs in Mammalian Cells

| Cell Type | Acyl-CoA Species | Concentration (pmol/106 cells) | Reference |

| RAW264.7 | Total Fatty Acyl-CoAs | 12 ± 1.0 | [10] |

| MCF7 | Total Fatty Acyl-CoAs | 80.4 ± 6.1 | [10] |

| RAW264.7 | Myristoyl-CoA (C14:0) | ~2.4 | [10] |

| MCF7 | Myristoyl-CoA (C14:0) | ~5.6 | [10] |

Experimental Protocols

Synthesis of this compound

The chemical synthesis of specific acyl-CoA thioesters is a prerequisite for detailed enzymatic and metabolic studies. A common method involves the activation of the corresponding fatty acid and its subsequent reaction with coenzyme A.

Protocol 4.1.1: Synthesis via N-Hydroxysuccinimide Ester [11]

-

Activation of cis,cis-3,6-Dodecadienoic Acid:

-

Dissolve cis,cis-3,6-dodecadienoic acid and N-hydroxysuccinimide (NHS) in an anhydrous solvent such as dichloromethane.

-

Add a coupling reagent, for example, dicyclohexylcarbodiimide (DCC), and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Evaporate the solvent to obtain the N-hydroxysuccinimide ester of cis,cis-3,6-dodecadienoic acid.

-

-

Thioesterification with Coenzyme A:

-

Dissolve the synthesized NHS ester in a suitable organic solvent (e.g., tetrahydrofuran).

-

Prepare a solution of coenzyme A (lithium salt) in an aqueous buffer (e.g., sodium bicarbonate).

-

Slowly add the NHS ester solution to the coenzyme A solution with vigorous stirring.

-

Maintain the pH of the reaction mixture around 8.0.

-

Monitor the reaction progress by HPLC.

-

Purify the resulting this compound by reversed-phase HPLC.

-

Enzymatic Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be monitored spectrophotometrically by coupling the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase.

Protocol 4.2.1: Coupled Spectrophotometric Assay

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add a saturating amount of purified enoyl-CoA hydratase.

-

Add NAD⁺ and L-3-hydroxyacyl-CoA dehydrogenase.

-

Add the substrate, this compound.

-

-

Assay Procedure:

-

Initiate the reaction by adding a purified preparation of Δ³,Δ²-enoyl-CoA isomerase.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH by L-3-hydroxyacyl-CoA dehydrogenase.

-

The rate of NADH formation is proportional to the activity of the isomerase.

-

Analysis of Acyl-CoAs by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA species from biological samples.[8][10]

Protocol 4.3.1: Extraction and Analysis of Acyl-CoAs from Cells

-

Extraction:

-

Harvest cultured cells and rapidly quench metabolism by washing with ice-cold saline.

-

Lyse the cells in a suitable extraction solvent, typically a mixture of isopropanol and an aqueous buffer.

-

Include internal standards (e.g., odd-chain length acyl-CoAs) for accurate quantification.[10]

-

Centrifuge to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

-

-

HPLC-MS/MS Analysis:

-

Use a reversed-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile/methanol).

-

Set up the mass spectrometer for positive ion mode electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) for specific detection and quantification of this compound and other acyl-CoAs of interest. The transition from the precursor ion to a specific product ion (e.g., the loss of the phosphopantetheine moiety) provides high selectivity.[10]

-

Visualizations

Signaling Pathway

Caption: Metabolic pathway of this compound.

Experimental Workflow

References

- 1. Reactome | Isomerization of this compound to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]

- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 3. EC 5.3.3.8 [iubmb.qmul.ac.uk]

- 4. CHEM 351—Biochemistry—Enzymes—5.3.3.8 [biochemistry.prof]

- 5. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]

- 6. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. An HPLC-MS approach for analysis of very long chain fatty acids and other apolar compounds on octadecyl-silica phase using partly miscible solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of cis,cis-3,6-Dodecadienoyl-CoA in Mammals: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the biosynthesis of cis,cis-3,6-dodecadienoyl-CoA, a C12 di-unsaturated fatty acyl-CoA, in mammals. While a definitive endogenous pathway has yet to be elucidated, this document synthesizes available evidence to propose a hypothetical biosynthetic route involving known mammalian fatty acid modifying enzymes. We provide a comprehensive overview of the plausible enzymatic steps, their regulation, and detailed experimental protocols to facilitate further research in this underexplored area of lipid metabolism. This guide also includes quantitative data on related enzymatic activities and discusses the potential for exogenous origins of this molecule. The information presented herein is intended to serve as a foundational resource for researchers aiming to unravel the metabolic significance and therapeutic potential of this compound.

Introduction: An Uncharted Pathway in Mammalian Lipidomics

The landscape of mammalian lipidomics is vast and continues to expand, with new fatty acid species and their metabolic pathways being continuously discovered. Among these is this compound, a 12-carbon di-unsaturated fatty acyl-CoA. Its specific biological functions and biosynthetic origins in mammals remain largely unknown. The presence of a cis-3 double bond is particularly intriguing, as its formation does not align with the canonical activities of known mammalian fatty acid desaturases.

This document aims to provide a technical framework for the scientific community to explore the biosynthesis of this enigmatic molecule. We will present a hypothetical pathway grounded in the known substrate promiscuity of mammalian desaturase and elongase enzymes, detail the necessary experimental approaches to validate this hypothesis, and present relevant quantitative data to inform experimental design.

A Hypothetical Biosynthetic Pathway

The endogenous de novo synthesis of this compound in mammals is not yet established. The primary challenge in postulating a pathway is the enzymatic introduction of a cis double bond at the Δ3 position, a reaction not catalyzed by known mammalian desaturases (which typically act at the Δ5, Δ6, and Δ9 positions). However, based on the known plasticity of fatty acid metabolism, we propose a speculative pathway for investigation.

2.1. Proposed Pathway: A Two-Step Desaturation of Lauroyl-CoA

The most direct hypothetical pathway would involve the sequential desaturation of a saturated C12 precursor, lauroyl-CoA.

-

Step 1: Δ6 Desaturation of Lauroyl-CoA. The initial step could be the introduction of a cis double bond at the 6-position of lauroyl-CoA (12:0-CoA) by the Fatty Acid Desaturase 2 (FADS2) enzyme. FADS2 is known for its Δ6 desaturase activity on C18 fatty acids, but has also been shown to act on a wider range of substrates, including some shorter-chain fatty acids. This would produce cis-6-dodecenoyl-CoA.

-

Step 2: Atypical Δ3 Desaturation. The second, and most speculative, step would require the introduction of a cis double bond at the 3-position of cis-6-dodecenoyl-CoA. As no mammalian Δ3 desaturase has been identified, this reaction may be catalyzed by an existing desaturase exhibiting non-canonical activity under specific cellular conditions, or by an as-yet-unidentified enzyme.

2.2. Alternative Hypothesis: Exogenous Origin

An alternative and plausible hypothesis is that this compound is not synthesized de novo by mammals but originates from exogenous sources. These could include:

-

Dietary Intake: Consumption of foods containing this fatty acid, which is then activated to its CoA ester within mammalian cells.

-

Gut Microbiota Metabolism: Production by commensal bacteria in the gut, followed by absorption and activation in the host.

Further investigation using lipidomics analysis of various diets and germ-free animal models is required to explore these possibilities.

Quantitative Data on Relevant Enzyme Families

While specific kinetic data for the synthesis of this compound is unavailable, the following tables summarize the known substrate specificities of mammalian FADS and ELOVL enzymes, which are pertinent to the hypothetical pathway.

Table 1: Substrate Specificity of Key Mammalian Fatty Acid Desaturases (FADS)

| Enzyme | Common Substrates | Products | Notes |

| FADS1 (Δ5-desaturase) | Dihomo-γ-linolenoyl-CoA (20:3n-6) | Arachidonoyl-CoA (20:4n-6) | Primarily involved in the synthesis of long-chain polyunsaturated fatty acids (PUFAs). |

| Eicosatetraenoyl-CoA (20:4n-3) | Eicosapentaenoyl-CoA (20:5n-3) | ||

| FADS2 (Δ6-desaturase) | Linoleoyl-CoA (18:2n-6) | γ-Linolenoyl-CoA (18:3n-6) | A versatile enzyme with reported Δ4, Δ6, and Δ8 desaturase activities.[1][2] |

| α-Linolenoyl-CoA (18:3n-3) | Stearidonoyl-CoA (18:4n-3) | ||

| Palmitoyl-CoA (16:0) | Sapienoyl-CoA (16:1n-10) | Activity on shorter chain fatty acids is less characterized. | |

| SCD1 (Δ9-desaturase) | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1n-9) | Primarily acts on saturated fatty acids. |

| Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1n-7) |

Table 2: Substrate Specificity of Mammalian Fatty Acid Elongases (ELOVL)

| Enzyme | Preferred Substrates (Acyl-CoA) | Primary Products | Notes |

| ELOVL1 | C12-C16 Saturated & Monounsaturated | C18-C26 Saturated | Important for the synthesis of very-long-chain fatty acids.[3] |

| ELOVL2 | C18-C22 PUFAs | C22-C24 PUFAs | Key enzyme in the elongation of PUFAs. |

| ELOVL3 | C16-C22 Saturated & Monounsaturated | C18-C24 Saturated & Monounsaturated | |

| ELOVL4 | ≥C26 Saturated & PUFAs | ≥C28 VLC-SFA & VLC-PUFA | Specialized for very-long-chain fatty acid synthesis.[4] |

| ELOVL5 | C16-C20 PUFAs | C18-C22 PUFAs | Broad specificity for PUFA elongation. |

| ELOVL6 | C12-C16 Saturated | C16-C18 Saturated | A key regulator of the ratio of C16 to C18 saturated fatty acids. |

| ELOVL7 | C16-C20 Saturated & Monounsaturated | C18-C22 Saturated & Monounsaturated |

Experimental Protocols

To investigate the hypothetical biosynthesis of this compound, the following experimental protocols for in vitro fatty acid desaturase and elongase assays can be adapted.

4.1. General Experimental Workflow

4.2. Protocol for In Vitro Fatty Acid Desaturase Assay

This protocol is adapted from established methods for assaying FADS activity and can be used to test the conversion of lauroyl-CoA and cis-6-dodecenoyl-CoA.[5][6]

4.2.1. Materials

-

Buffer A: 0.1 M Potassium phosphate (pH 7.2), 0.25 M sucrose, 1 mM EDTA.

-

Microsomes: Isolated from mammalian cells or tissues of interest (e.g., liver, sebaceous glands).

-

Substrates: Lauroyl-CoA, cis-6-dodecenoyl-CoA (or their corresponding fatty acids for in situ CoA ligation).

-

Cofactors: NADH or NADPH solution (10 mM).

-

Reaction Buffer: 0.1 M Potassium phosphate (pH 7.2), 3.2 mg/mL BSA (fatty acid-free), 4000 U/mL catalase.

-

Stopping Solution: 2 M KOH in 20% methanol.

-

Extraction Solvents: Chloroform, Methanol, 3 M HCl.

-

Derivatization Reagent: BF3-methanol or methanolic HCl.

-

Internal Standard: e.g., Heptadecanoic acid (C17:0).

4.2.2. Procedure

-

Microsome Preparation: Isolate microsomes from cell or tissue homogenates by differential centrifugation. Resuspend the microsomal pellet in Buffer A and determine the protein concentration (e.g., by Bradford assay).

-

Assay Setup: In a microcentrifuge tube, combine 100 µg of microsomal protein with the reaction buffer.

-

Substrate Addition: Add the acyl-CoA substrate to a final concentration of 10-50 µM.

-

Initiation of Reaction: Start the reaction by adding NADH or NADPH to a final concentration of 1-2 mM. The total reaction volume should be around 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

-

Termination and Saponification: Stop the reaction by adding 200 µL of the stopping solution. Add the internal standard. Incubate at 90°C for 20 minutes to saponify the acyl-CoAs.

-

Fatty Acid Extraction: Acidify the mixture with 200 µL of 3 M HCl. Extract the fatty acids using a chloroform/methanol extraction procedure (e.g., Bligh and Dyer).

-

Derivatization: Evaporate the organic solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) by incubating with a methylation reagent at 60-80°C.

-

Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated products.

4.3. Protocol for In Vitro Fatty Acid Elongase Assay

This protocol, based on established methods, can be adapted to assess the elongation of potential shorter-chain precursors.[7][8]

4.3.1. Materials

-

Microsomes: Isolated as described above.

-

Acyl-CoA Substrate: e.g., Decenoyl-CoA.

-

[2-14C]Malonyl-CoA (as the elongating unit).

-

Cofactor: NADPH solution (10 mM).

-

Elongation Buffer: 0.1 M Potassium phosphate (pH 7.4), 2 mM MgCl2, 100 µM cerulenin (to inhibit fatty acid synthase).

-

Stopping Solution: 5 M KOH in 10% methanol.

-

Extraction Solvents: Chloroform, Methanol, 5 M HCl.

-

Scintillation Cocktail.

4.3.2. Procedure

-

Microsome Preparation: Isolate and quantify microsomal protein as in the desaturase assay.

-

Assay Setup: In a microcentrifuge tube, combine 200 µg of microsomal protein with the elongation buffer.

-

Substrate Addition: Add the acyl-CoA substrate (5-20 µM) and [2-14C]malonyl-CoA (e.g., 7.5 nmol, ~3000 dpm/nmol).

-

Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM. The total reaction volume should be 100 µL.

-

Incubation: Incubate at 37°C for 20-30 minutes.

-

Termination and Saponification: Stop the reaction by adding 100 µL of the stopping solution and incubate at 65°C for 1 hour.

-

Extraction: Acidify with 100 µL of 5 M HCl and extract the fatty acids with hexane.

-

Quantification: Transfer the hexane phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the elongase activity.

4.4. Detection and Quantification of this compound

The presence and quantity of the target molecule in biological samples can be determined using liquid chromatography-high resolution mass spectrometry (LC-HRMS).[9][10]

Conclusion and Future Directions

The biosynthesis of this compound in mammals represents a compelling gap in our knowledge of lipid metabolism. While a definitive pathway remains to be discovered, the hypothetical route and experimental frameworks presented in this guide offer a starting point for investigation. Future research should focus on:

-

Enzyme Substrate Screening: Systematically screening FADS and ELOVL isoforms for activity on C12 substrates.

-

Metabolomic Profiling: Analyzing various mammalian tissues and cell lines under different physiological conditions to identify the presence and regulation of this compound.

-

Stable Isotope Tracing: Using 13C-labeled precursors (e.g., 13C-lauric acid) in cell culture or animal models to trace the metabolic fate and identify the biosynthetic pathway.

-

Exploring Exogenous Sources: Investigating the contribution of diet and the gut microbiome to the mammalian pool of this fatty acyl-CoA.

Elucidating the biosynthesis and function of this compound will not only enhance our fundamental understanding of lipid biochemistry but may also open new avenues for therapeutic intervention in metabolic diseases.

References

- 1. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a Key Intermediate: A Technical Guide to cis,cis-3,6-Dodecadienoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and metabolic significance of cis,cis-3,6-Dodecadienoyl-CoA. This medium-chain unsaturated fatty acyl-CoA is a critical, yet transient, intermediate in the mitochondrial beta-oxidation of linoleic acid, a common polyunsaturated fatty acid. Understanding its formation, enzymatic conversion, and biochemical properties is essential for researchers investigating fatty acid metabolism, metabolic disorders, and the development of therapeutics targeting these pathways.

Discovery and Metabolic Context

This compound was identified through the elucidation of the metabolic pathway for polyunsaturated fatty acids. Unlike their saturated counterparts, the beta-oxidation of fatty acids with cis-double bonds requires the action of auxiliary enzymes to handle the non-standard stereochemistry of the intermediates.

The discovery is intrinsically linked to the study of linoleic acid metabolism. It was established that after three standard cycles of beta-oxidation, which remove a total of six carbons from the 18-carbon linoleoyl-CoA, a 12-carbon intermediate with the original double bonds at positions 3 and 6 is formed. This intermediate is this compound.[1]

Its pivotal role is as a substrate for the enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[2] This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, a necessary step for the subsequent reactions of the beta-oxidation spiral.[3][4][5]

Signaling and Metabolic Pathways

The immediate metabolic fate of this compound is a critical branch point in the degradation of linoleic acid. The pathway is outlined below.

Caption: Metabolic formation and conversion of this compound.

Initial Characterization and Physicochemical Properties

| Property | Value / Description | Source |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3Z,6Z)-dodeca-3,6-dienethioate | PubChem |

| Molecular Formula | C₃₃H₅₄N₇O₁₇P₃S | PubChem |

| Molecular Weight | 945.8 g/mol | PubChem |

| Classification | Medium-chain unsaturated fatty acyl-CoA; 3-enoyl-CoA | HMDB |

| Enzymatic Affinity (Km) | 40 µM (for peroxisomal Δ³,Δ²-enoyl-CoA isomerase from cucumber seedlings) | Engeland, 1991 |

Experimental Protocols

Detailed experimental protocols for the de novo synthesis and characterization of this compound are not explicitly published. However, established methods for the synthesis and analysis of analogous unsaturated acyl-CoA esters provide a robust framework for its preparation and study. The following sections detail these analogous and relevant methodologies.

Chemo-enzymatic Synthesis (Analogous Protocol)

The synthesis of acyl-CoA esters is commonly achieved by converting a free fatty acid to an activated form, which is then reacted with Coenzyme A. A reliable method involves the formation of a mixed anhydride.[6][7]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of acyl-CoA esters via the mixed anhydride method.

Detailed Steps (Adapted from synthesis of cis-4-decenoyl-CoA[6]):

-

Activation of the Fatty Acid:

-

Dissolve the starting fatty acid, cis,cis-3,6-dodecadienoic acid, in an anhydrous organic solvent such as acetone.

-

Add triethylamine to act as a base.

-

Cool the mixture (e.g., to 0°C) and add ethyl chloroformate dropwise to form the mixed anhydride. The reaction is typically rapid (15-30 minutes).

-

-

Reaction with Coenzyme A:

-

In a separate vessel, dissolve the trilithium salt of Coenzyme A in water.

-

Slowly add the aqueous Coenzyme A solution to the mixed anhydride solution under vigorous stirring. The reaction is usually allowed to proceed for several hours at room temperature.

-

-

Purification:

-

The crude product can be purified using solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC).

-

SPE: An ion-exchange SPE cartridge can be used to capture the negatively charged acyl-CoA, washing away unreacted fatty acid and other non-polar impurities. The product is then eluted with a buffered high-salt or alcoholic solution.

-

HPLC: Final purification is achieved on a C18 semi-preparative column with a gradient of acetonitrile in a phosphate buffer (e.g., potassium phosphate, pH 5.5-7.0). The elution is monitored by UV detection (typically at 260 nm for the adenine moiety of CoA).

-

Characterization Methods

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess purity and quantify the concentration.

-

System: Analytical reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate).

-

Detection: UV spectrophotometer at 260 nm. The retention time will be specific to the molecule under defined conditions.

2. Mass Spectrometry (MS):

-

Purpose: To confirm molecular weight and structural integrity.

-

Method: Typically coupled with HPLC (LC-MS). Electrospray ionization (ESI) in positive or negative mode is common.

-

Expected Result: The parent ion corresponding to the molecular weight of this compound should be observed. Tandem MS (MS/MS) can be used to generate characteristic fragmentation patterns, confirming the acyl group and the CoA moiety.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide definitive structural elucidation, including the confirmation of the cis-configuration of the double bonds.

-

Method: ¹H and ¹³C NMR in a suitable solvent like D₂O.

-

Expected Signals:

-

¹H NMR: Characteristic signals for the vinyl protons of the cis-double bonds (typically in the 5.3-5.6 ppm range), methylene protons adjacent to the double bonds, and the aliphatic chain protons. Signals corresponding to the Coenzyme A moiety will also be present.

-

¹³C NMR: Resonances for the carbonyl carbon of the thioester, the sp² carbons of the double bonds, and the aliphatic sp³ carbons.

-

Enzymatic Assay for Isomerase Activity

The primary function of this compound is as a substrate for Δ³,Δ²-enoyl-CoA isomerase. The activity of this enzyme can be monitored spectrophotometrically.

Assay Workflow:

Caption: Spectrophotometric assay for Δ³,Δ²-enoyl-CoA isomerase activity.

Protocol (based on the characterization of the isomerase[2]):

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing a known concentration of purified this compound.

-

Initiation: Start the reaction by adding the enzyme preparation (e.g., purified Δ³,Δ²-enoyl-CoA isomerase or a mitochondrial extract).

-

Monitoring: Continuously monitor the change in absorbance at 263 nm at a constant temperature (e.g., 25°C).

-

Principle: The product, trans,cis-2,6-Dodecadienoyl-CoA, contains a conjugated double bond system (at the 2-position) which absorbs light at 263 nm, whereas the substrate does not. The rate of increase in absorbance is directly proportional to the rate of the enzymatic reaction.

-

Calculation: The enzyme activity can be calculated using the Beer-Lambert law, with a known extinction coefficient for the trans-2-enoyl-CoA product.

Conclusion and Future Directions

This compound represents a crucial molecular checkpoint in the metabolic processing of linoleic acid. While its existence and primary function are well-established within the context of mitochondrial beta-oxidation, a comprehensive public repository of its synthesis and detailed physicochemical characterization is lacking. The methodologies outlined in this guide, based on robust and well-documented protocols for analogous molecules, provide a clear path for researchers to synthesize, purify, and characterize this important intermediate.

Future research could focus on the formal, detailed publication of the synthesis and full spectroscopic data (NMR, MS) for this compound to provide a definitive reference standard for the scientific community. Furthermore, investigating the potential for this intermediate to accumulate in genetic disorders affecting Δ³,Δ²-enoyl-CoA isomerase or other downstream enzymes could provide new insights into the pathophysiology of fatty acid oxidation disorders.

References

- 1. youtube.com [youtube.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Reactome | Isomerization of this compound to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]

- 4. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of cis,cis-3,6-Dodecadienoyl-CoA

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-3,6-Dodecadienoyl-CoA is a transient but significant intermediate in key metabolic pathways across a range of organisms. While its direct quantification in biological systems remains elusive in published literature, its existence is strongly inferred from its pivotal role in the mitochondrial β-oxidation of linoleic acid and its likely function as a precursor in the biosynthesis of certain insect pheromones. This guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound, detailing the metabolic pathways in which it participates and presenting methodologies for its potential detection and quantification. The transient nature of this molecule suggests a low steady-state concentration, making its study challenging yet crucial for a complete understanding of lipid metabolism and chemical ecology.

Natural Occurrence and Metabolic Significance

The natural occurrence of this compound is primarily understood in two distinct biological contexts: as a metabolic intermediate in fatty acid degradation and as a putative precursor in the biosynthesis of semiochemicals.

Intermediate in Mitochondrial β-Oxidation of Linoleic Acid

In organisms that metabolize polyunsaturated fatty acids, this compound is a key intermediate in the mitochondrial β-oxidation of linoleoyl-CoA. Following the initial three cycles of β-oxidation, which remove six carbons from the carboxyl end of linoleoyl-CoA, this compound is formed. Due to the cis double bond at the 3-position, it cannot be directly processed by the next enzyme in the cycle, enoyl-CoA hydratase. Instead, it undergoes isomerization by Δ³,Δ²-enoyl-CoA isomerase to trans,cis-2,6-dienoyl-CoA. This isomerization is a critical step that allows the β-oxidation spiral to continue. This pathway is conserved in mammals and is expected to be present in all eukaryotes that utilize linoleic acid as an energy source.

Putative Precursor in Insect Pheromone Biosynthesis

In the realm of chemical ecology, there is substantial evidence to suggest that C12 unsaturated acyl-CoAs serve as precursors to the sex pheromones of various lepidopteran species. The Oriental fruit moth, Grapholita molesta, for instance, utilizes (Z)-8-dodecenyl acetate as a major component of its sex pheromone. The biosynthesis of such C12 pheromones is believed to originate from longer-chain fatty acyl-CoAs, such as linoleoyl-CoA or oleoyl-CoA, through a series of desaturation and chain-shortening steps, the latter being a limited form of β-oxidation[1][2][3][4]. It is highly probable that a di-unsaturated C12 acyl-CoA, such as this compound, is an intermediate in the formation of C12 di-unsaturated pheromones.

Quantitative Data

To date, there is a notable absence of published studies that provide quantitative measurements of endogenous this compound concentrations in any organism or tissue. This is likely attributable to its transient nature and consequently low physiological concentrations. The development of highly sensitive analytical techniques, as detailed in the experimental protocols section, will be instrumental in achieving the first quantitative measurements of this elusive intermediate.

Key Metabolic and Biosynthetic Pathways

The involvement of this compound is best illustrated through the following pathways:

Mitochondrial β-Oxidation of Linoleoyl-CoA

The degradation of linoleoyl-CoA for energy production involves a series of enzymatic reactions within the mitochondria. This compound appears after the initial rounds of β-oxidation and requires a specific isomerization step to proceed.

Mitochondrial β-oxidation of linoleoyl-CoA.

Hypothetical Biosynthetic Pathway of a C12 Di-unsaturated Insect Pheromone

The biosynthesis of lepidopteran sex pheromones often starts with common fatty acids. A plausible pathway to a C12 di-unsaturated pheromone could involve desaturation, chain shortening, reduction, and acetylation of a precursor like linoleoyl-CoA.

References

- 1. pnas.org [pnas.org]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt | PLOS One [journals.plos.org]

- 4. CRISPR/Cas9 mutagenesis against sex pheromone biosynthesis leads to loss of female attractiveness in Spodoptera exigua, an insect pestt - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of cis,cis-3,6-Dodecadienoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis,cis-3,6-dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its unique structure, featuring cis double bonds at positions 3 and 6, necessitates a series of specialized enzymatic reactions to convert it into substrates amenable to the core beta-oxidation pathway. This technical guide provides a comprehensive overview of the enzymes involved in the metabolism of this compound, including their kinetic properties, detailed experimental protocols for their assessment, and a visualization of the metabolic cascade. Understanding this pathway is critical for research into fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these processes.

Metabolic Pathway of this compound

The metabolism of this compound proceeds through a series of isomerization, reduction, and standard beta-oxidation steps. The initial and most critical step is the isomerization of the cis-3 double bond to a trans-2 double bond, which allows the molecule to enter the beta-oxidation spiral.

The resulting cis-4-decenoyl-CoA undergoes further beta-oxidation cycles, which require the action of 2,4-dienoyl-CoA reductase to handle the conjugated double bonds that are formed.

Enzymology and Quantitative Data

The following sections detail the enzymes responsible for the metabolism of this compound and its downstream products. While specific kinetic data for every intermediate in this pathway is not always available, the tables below summarize the known quantitative parameters for the key enzymes with relevant substrates.

Δ³,Δ²-Enoyl-CoA Isomerase (EC 5.3.3.8)

This enzyme, also known as dodecenoyl-CoA isomerase, catalyzes the initial and committing step in the metabolism of this compound by isomerizing the cis-3 double bond to a trans-2 double bond, forming trans,cis-2,6-dodecadienoyl-CoA.[1] This reaction allows the product to be recognized by the next enzyme in the beta-oxidation pathway, enoyl-CoA hydratase.[2]

| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | Reference |

| cis-3-Hexenoyl-CoA | Cucumber cotyledons | 170 | 218 | [3] |

| trans-3-Dodecenoyl-CoA | Cucumber cotyledons | - | - | [3] |

Enoyl-CoA Hydratase (Crotonase) (EC 4.2.1.17)

Enoyl-CoA hydratase catalyzes the stereospecific hydration of the trans-2 double bond of trans,cis-2,6-dodecadienoyl-CoA to form L-3-hydroxy-cis-6-dodecenoyl-CoA.[4][5] This enzyme is a core component of the beta-oxidation pathway.

| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |

| Crotonyl-CoA (C4) | Rat Liver | 25 | - | [6] |

| Hexenoyl-CoA (C6) | Rat Liver | - | - | [6] |

| Octenoyl-CoA (C8) | Rat Liver | - | - | [6] |

Note: Quantitative data for enoyl-CoA hydratase with dienoyl-CoA substrates is limited. The presented data is for common saturated and monosaturated substrates.

L-3-Hydroxyacyl-CoA Dehydrogenase (EC 1.1.1.35)

This NAD⁺-dependent dehydrogenase oxidizes the 3-hydroxy group of L-3-hydroxy-cis-6-dodecenoyl-CoA to a keto group, yielding 3-keto-cis-6-dodecenoyl-CoA.[7] This is the third step of the canonical beta-oxidation cycle.

| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |

| 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 24 | 129 | [7] |

| 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 4.8 | 175 | [7] |

| 3-Hydroxydodecanoyl-CoA (C12) | Pig Heart | 4.6 | 125 | [7] |

| 3-Hydroxypalmitoyl-CoA (C16) | Pig Heart | 4.5 | 63 | [7] |

3-Ketoacyl-CoA Thiolase (EC 2.3.1.16)

Thiolase catalyzes the final step of the beta-oxidation cycle, cleaving 3-keto-cis-6-dodecenoyl-CoA in the presence of a new molecule of Coenzyme A to produce acetyl-CoA and cis-4-decenoyl-CoA.[8] The latter then proceeds through further rounds of beta-oxidation.

| Substrate | Enzyme Source | Km (µM) | Reference |

| Acetoacetyl-CoA (C4) | Rat Liver Cytoplasm | - | [9] |

| 3-Ketodecanoyl-CoA (C10) | Human Mitochondria | - | [10] |

Note: Thiolases exhibit broad substrate specificity.[11] While specific kinetic constants for 3-keto-cis-6-dodecenoyl-CoA are not available, the enzyme is known to act on a wide range of 3-ketoacyl-CoA substrates.

2,4-Dienoyl-CoA Reductase (EC 1.3.1.34)

After the initial steps, subsequent beta-oxidation of cis-4-decenoyl-CoA leads to the formation of a trans-2,cis-4-decadienoyl-CoA intermediate. This conjugated system is a poor substrate for enoyl-CoA hydratase and requires the action of 2,4-dienoyl-CoA reductase. This NADPH-dependent enzyme reduces the cis-4 double bond to a trans-3 double bond, yielding trans-2,trans-3-decenoyl-CoA, which can then be isomerized and continue through beta-oxidation.[11][12]

| Substrate | Enzyme Source | Km (µM) | Vmax (U/mg) | Reference |

| trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 3.5 | 2.6 | [3] |

| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | 1.1 | 2.1 | [3] |

Experimental Protocols

Detailed methodologies for the key enzymes involved in this compound metabolism are provided below.

Protocol 1: Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This assay measures the isomerization of a cis-3-enoyl-CoA to a trans-2-enoyl-CoA by monitoring the increase in absorbance at 263 nm, which is characteristic of the α,β-unsaturated thioester bond.

Materials:

-

Spectrophotometer capable of reading at 263 nm

-

Quartz cuvettes

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

Substrate: cis-3-dodecenoyl-CoA (or a suitable analog like cis-3-hexenoyl-CoA) stock solution (1 mM in water)

-

Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding:

-

880 µL of Assay Buffer

-

100 µL of enzyme solution

-

-

Incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding 20 µL of the substrate stock solution (final concentration 20 µM).

-

Immediately monitor the increase in absorbance at 263 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient for the trans-2-enoyl-CoA product (ε₂₆₃ = 6,700 M⁻¹cm⁻¹).

Protocol 2: Coupled Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This is a continuous spectrophotometric assay that measures the formation of NADH at 340 nm.[7] The reaction is coupled with the subsequent cleavage of the product by 3-ketoacyl-CoA thiolase to ensure the reaction proceeds in the forward direction.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4

-

NAD⁺ stock solution (20 mM in water)

-

Coenzyme A (CoA-SH) stock solution (10 mM in water)

-

L-3-hydroxyacyl-CoA substrate stock solution (e.g., L-3-hydroxydecanoyl-CoA, 1 mM in water)

-

Purified 3-ketoacyl-CoA thiolase (as the coupling enzyme)

-

Purified or partially purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

850 µL Assay Buffer

-

50 µL NAD⁺ stock solution (final concentration 1 mM)

-

10 µL CoA-SH stock solution (final concentration 0.1 mM)

-

10 µL 3-ketoacyl-CoA thiolase solution

-

50 µL L-3-hydroxyacyl-CoA dehydrogenase solution

-

-

Incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 30 µL of the L-3-hydroxyacyl-CoA substrate stock solution (final concentration 30 µM).

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient for NADH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹).

Protocol 3: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity

This assay measures the decrease in absorbance of both the dienoyl-CoA substrate and NADPH.[13] Using a substrate like 5-phenyl-2,4-pentadienoyl-CoA enhances the sensitivity of the assay.[13]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.1 mM EDTA

-

NADPH stock solution (10 mM in water)

-

trans-2,cis-4-dienoyl-CoA substrate stock solution (e.g., 5-phenyl-2,4-pentadienoyl-CoA, 1 mM in water)

-

Purified or partially purified 2,4-dienoyl-CoA reductase

Procedure:

-

Prepare the reaction mixture in a cuvette:

-

900 µL Assay Buffer

-

10 µL NADPH stock solution (final concentration 0.1 mM)

-

50 µL enzyme solution

-

-

Incubate for 3 minutes at 30°C.

-

Initiate the reaction by adding 40 µL of the dienoyl-CoA substrate stock solution (final concentration 40 µM).

-

Monitor the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the enzyme activity using the combined molar extinction coefficient change for the substrate and NADPH (for 5-phenyl-2,4-pentadienoyl-CoA, the change is significant and should be empirically determined or referenced).[13]

Conclusion

The metabolism of this compound is a specialized yet crucial segment of polyunsaturated fatty acid beta-oxidation. It relies on a coordinated effort between auxiliary enzymes, such as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, and the core enzymes of the beta-oxidation pathway. While a complete quantitative kinetic profile for every enzymatic step with its specific substrate remains an area for further investigation, the data and protocols presented in this guide provide a robust framework for researchers in the fields of metabolism and drug discovery. A deeper understanding of these enzymatic processes will undoubtedly pave the way for novel therapeutic strategies for metabolic diseases.

References

- 1. Reactome | Isomerization of this compound to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]

- 2. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thiolase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. InterPro [ebi.ac.uk]

- 12. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 13. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on cis,cis-3,6-Dodecadienoyl-CoA as a Metabolic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Dodecadienoyl-CoA is a crucial, yet transient, metabolic intermediate in the β-oxidation of linoleic acid, a common polyunsaturated fatty acid. Its unique structure, featuring cis double bonds at positions that are not directly amenable to the canonical β-oxidation pathway, necessitates the action of auxiliary enzymes to ensure complete degradation and energy production. This guide provides a comprehensive technical overview of the metabolic fate of this compound, including the enzymes involved, their kinetics, and detailed experimental protocols relevant to its study. This information is critical for researchers investigating fatty acid metabolism, metabolic disorders, and for professionals in drug development targeting these pathways.

Metabolic Context: The β-Oxidation of Linoleic Acid

Linoleic acid (18:2 n-6) undergoes several cycles of β-oxidation in both mitochondria and peroxisomes before the formation of this compound.[1] The initial cycles proceed similarly to saturated fatty acid oxidation, yielding acetyl-CoA units. However, the presence of cis double bonds requires specific isomerases and reductases to reconfigure the molecule for processing by the core β-oxidation enzymes.[1][2]

Formation of this compound

Linoleoyl-CoA is converted to this compound through three cycles of β-oxidation.[3] This process occurs in the mitochondrial matrix and involves the sequential action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase.[4][5][6]

The Enzymatic Challenge and its Resolution

The resulting this compound cannot be directly processed by acyl-CoA dehydrogenase due to the incorrect position and configuration of the double bond.[1] To overcome this metabolic hurdle, the cell employs the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), also known as dodecenoyl-CoA isomerase.[7][8][9] This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.

Quantitative Data

While specific kinetic parameters for the isomerization of this compound are not extensively documented, studies on Δ³,Δ²-enoyl-CoA isomerases from various sources provide insights into their substrate preferences and activities.

| Enzyme Source | Isoenzyme | Substrate Preference | Relative Velocity/Activity | Reference |

| Rat Liver Mitochondria | Short-chain isomerase | C6 > C10 > C12 (trans-3-enoyl substrates) | Velocity ratio of 9:2.5:1 for C6:C10:C12 | [10] |

| Rat Liver Mitochondria | Long-chain isomerase | C10-C12 substrates | - | [11] |

| Rat Liver Mitochondria | Mitochondrial enoyl-CoA isomerase (MECI) | Most active in 3-cis → 2-trans isomerization | - | [12] |

| Rat Liver Mitochondria & Peroxisomes | Enoyl-CoA isomerase (ECI) | Preference for 3-trans → 2-trans isomerization | Contributes significantly to 3-trans → 2-trans isomerization in mitochondria; dominant for 3-cis and 3-trans isomerization of long-chain intermediates in peroxisomes. | [12] |

| Cucumber Cotyledons (Peroxisomes) | Δ³,Δ²-enoyl-CoA isomerase | Active with C6-C12 3-enoyl-CoA species; most effective with cis-hexenoyl-CoA. | - | [13] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the free fatty acid, cis,cis-3,6-dodecenoic acid, followed by its enzymatic or chemical conversion to the coenzyme A thioester.

Step 1: Synthesis of cis,cis-3,6-Dodecenoic Acid

A common method for synthesizing fatty acids with cis double bonds is the Wittig reaction, which allows for stereoselective alkene formation. A detailed, analogous synthesis for a similar compound, cis-11-octadecenoic acid, involves the reaction of an aldehyde with a phosphonium ylide, followed by hydrolysis. A similar strategy can be adapted for cis,cis-3,6-dodecenoic acid.

Step 2: Conversion to Acyl-CoA

The synthesized fatty acid can be converted to its CoA ester using the mixed anhydride method.[14]

Materials:

-

cis,cis-3,6-Dodecenoic acid

-

Coenzyme A (free acid)

-

Triethylamine

-

Ethyl chloroformate

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Buffer for purification (e.g., potassium acetate)

Procedure:

-

Dissolve cis,cis-3,6-dodecenoic acid in anhydrous solvent.

-

Add triethylamine and cool the mixture.

-

Slowly add ethyl chloroformate to form the mixed anhydride.

-

In a separate vial, dissolve Coenzyme A in water, adjusting the pH to ~7.5 with a suitable base.

-

Add the Coenzyme A solution to the mixed anhydride solution and stir.

-

Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Purify the resulting this compound using a chromatographic method such as paper chromatography or HPLC.[14]

Purification of Δ³,Δ²-Enoyl-CoA Isomerase from Rat Liver Mitochondria

Materials:

-

Fresh rat liver

-

Isolation buffer (e.g., sucrose, Tris-HCl, EDTA)

-

Homogenizer

-

Centrifuge (refrigerated)

-

Chromatography system and columns (e.g., dye-ligand chromatography)[10]

-

Protein assay reagents

Procedure:

-

Mitochondria Isolation: Homogenize fresh rat liver in ice-cold isolation buffer. Perform differential centrifugation to isolate the mitochondrial fraction.[15]

-

Solubilization: Solubilize the mitochondrial proteins using a suitable detergent.

-

Chromatography:

-

Apply the solubilized protein to a dye-ligand chromatography column.

-

Elute the proteins with a salt gradient.

-

Collect fractions and assay for isomerase activity.

-

Pool active fractions and perform further purification steps as necessary (e.g., gel filtration, ion-exchange chromatography) to achieve homogeneity.[10]

-

Enzyme Activity Assay for Δ³,Δ²-Enoyl-CoA Isomerase

The activity of Δ³,Δ²-enoyl-CoA isomerase can be measured spectrophotometrically by monitoring the decrease in absorbance of the substrate or the increase in absorbance of the product. A coupled assay can also be employed.

Spectrophotometric Assay:

-

Principle: The isomerization of a 3-enoyl-CoA to a 2-enoyl-CoA results in a shift in the wavelength of maximum absorbance.

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, and the substrate, this compound.

-

Monitor the change in absorbance at a wavelength where the substrate and product have different extinction coefficients.

-

Coupled Assay:

-

Principle: The product of the isomerase reaction, a trans-2-enoyl-CoA, is a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase. The activity of the hydratase can be coupled to a subsequent dehydrogenase reaction that results in the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

-

Procedure:

-

Prepare a reaction mixture containing buffer, purified isomerase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, NAD⁺, and the substrate, this compound.

-

Monitor the increase in absorbance at 340 nm.

-

Quantification of this compound in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species in biological tissues and cells.[16][17][18]

Procedure Outline:

-

Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable solvent mixture (e.g., acetonitrile/methanol/water).[17]

-

Chromatographic Separation: Separate the acyl-CoAs using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

Mass Spectrometric Detection: Detect and quantify the eluting this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion corresponding to the mass of the target molecule and monitoring specific fragment ions.

Signaling Pathways and Logical Relationships

Mitochondrial β-Oxidation of Linoleic Acid

The following diagram illustrates the initial steps of mitochondrial β-oxidation of linoleoyl-CoA, leading to the formation of this compound and its subsequent isomerization.

Caption: Mitochondrial degradation of linoleoyl-CoA to this compound and its isomerization.

Experimental Workflow for Enzyme Kinetics

This diagram outlines a typical workflow for determining the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase.

Caption: Workflow for determining the kinetic parameters of Δ³,Δ²-enoyl-CoA isomerase.

Conclusion

This compound represents a key juncture in the metabolic processing of linoleic acid. Its efficient conversion, mediated by Δ³,Δ²-enoyl-CoA isomerases, is essential for the complete oxidation of this common dietary fatty acid. Understanding the intricacies of this metabolic step, including the enzymes involved and their regulation, is fundamental for research in metabolic diseases and for the development of therapeutic interventions targeting fatty acid oxidation pathways. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the role of this compound in cellular metabolism.

References

- 1. Beta oxidation - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. aocs.org [aocs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Reactome | Isomerization of this compound to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]

- 8. EC 5.3.3.8 [iubmb.qmul.ac.uk]

- 9. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]

- 10. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactome | Isomerization of this compound to form trans,cis-Lauro-2,6-dienoyl-CoA [reactome.org]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. Quantitation of the efflux of acylcarnitines from rat heart, brain, and liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Function of cis,cis-3,6-Dodecadienoyl-CoA: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-3,6-Dodecadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, particularly linoleic acid. Its unique structure, featuring a cis-double bond at an odd-numbered carbon (C3), prevents its direct metabolism by the core enzymes of the beta-oxidation spiral. The processing of this intermediate is critically dependent on the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8), which catalyzes its conversion into a metabolically viable substrate. This document provides an in-depth overview of the function of this compound, summarizes key experimental findings, and presents detailed protocols for its study.

Core Function in Mitochondrial Beta-Oxidation

The primary and well-established function of this compound is its role as an intermediate in the degradation of linoleic acid (C18:2 n-6). Following several initial cycles of beta-oxidation, the double bonds of linoleic acid are positioned in a way that generates this compound.

The canonical beta-oxidation pathway enzymes, such as enoyl-CoA hydratase, require a trans-Δ² double bond to proceed. The cis-Δ³ double bond of this compound represents a metabolic roadblock. This is resolved by the enzyme Δ³,Δ²-enoyl-CoA isomerase (also known as dodecenoyl-CoA isomerase), which is encoded in humans by the genes ECI1 and ECI2. This enzyme catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond.

The reaction proceeds as follows:

This compound → trans,cis-2,6-Dodecadienoyl-CoA

This isomerization takes place in the mitochondrial matrix.[1] The product, trans,cis-2,6-dodecadienoyl-CoA, is then a suitable substrate for enoyl-CoA hydratase, allowing beta-oxidation to continue.

Figure 1: Isomerization of this compound.

Quantitative Data and In Vivo Evidence

While specific enzyme kinetic parameters (Km, Vmax) for the interaction of human ECI1 or ECI2 with this compound are not extensively documented, in vivo studies provide compelling quantitative evidence for the enzyme's role. Studies using Eci1-deficient knockout (KO) mice have been particularly informative.

When challenged with fasting or a diet rich in unsaturated fats (olive oil), Eci1-deficient mice exhibit a significant accumulation of specific unsaturated acylcarnitines. This strongly indicates a bottleneck in the beta-oxidation of unsaturated fatty acids at the point where ECI1 activity is required. The functional redundancy of a second isomerase, Eci2, likely explains the mild phenotype of these mice.[2][3]

| Analyte | Wild-Type (WT) Mice | Eci1-deficient (KO) Mice | Fold Change | Significance (P-value) | Reference |

| C12:1 Acylcarnitine (Fasting) | 0.03 µM | 0.09 µM | 3.0x | <0.01 | [2] |

| C12:1 Acylcarnitine (Olive Oil Diet) | 0.01 µM | 0.04 µM | 4.0x | <0.01 | [2] |

Table 1: Accumulation of C12:1 acylcarnitine in Eci1-deficient mice, indicating a blockage in the processing of a C12 unsaturated intermediate.

Experimental Protocols

Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity

This protocol is adapted from established methods for assaying enoyl-CoA isomerase activity.[3] It measures the formation of the trans-2-enoyl-CoA product, which leads to an increase in absorbance. Since this compound is not commercially available, its synthesis from the corresponding fatty acid is a prerequisite (see Section 4).

Principle:

The assay relies on the increase in absorbance that occurs when the double bond is shifted into conjugation with the thioester carbonyl group. The formation of the trans-2-enoyl-CoA product is monitored spectrophotometrically. In crude homogenates, the product is often rapidly converted by enoyl-CoA hydratase; therefore, the activity is typically expressed as the sum of all products formed.[3]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.4)

-

This compound (Substrate, 100 µM final concentration)

-

Mitochondrial protein extract or purified ECI enzyme

-

2M HCl (for stopping the reaction)

-

2M KOH / 0.4M MES (for neutralization)

-

Acetonitrile (ACN)

-

UV/Vis Spectrophotometer or HPLC system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 100 mM Tris buffer (pH 7.4) with the mitochondrial protein sample (e.g., 10-50 µg).

-

Initiation: Start the reaction by adding this compound to a final concentration of 100 µM. The total reaction volume is typically 100 µL.

-

Incubation: Incubate the mixture at 37°C for 5-10 minutes. The optimal time should be determined to ensure the reaction rate is linear.

-

Termination: Stop the reaction by adding 10 µL of 2M HCl.

-

Neutralization: Neutralize the sample by adding 10 µL of 2M KOH / 0.4M MES.

-

Preparation for Analysis: Add acetonitrile to a final concentration of 15% (v/v) to precipitate proteins. Centrifuge for 5 minutes at >10,000 x g to pellet the precipitate.

-

Analysis:

-

HPLC Method (Preferred): Analyze the supernatant by reverse-phase HPLC. The substrate and products (trans,cis-2,6-dodecadienoyl-CoA and any subsequent hydroxyacyl-CoA) can be separated and quantified by their absorbance at ~260 nm (due to the CoA moiety).

-

Direct Spectrophotometry (for purified enzyme): If using a purified enzyme where subsequent reactions are absent, the reaction can be monitored continuously in a cuvette by observing the increase in absorbance around 230-240 nm, which corresponds to the formation of the conjugated double bond.

-

Figure 2: Experimental workflow for the isomerase assay.

Synthesis of this compound